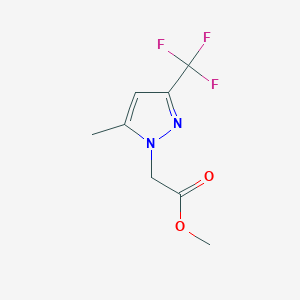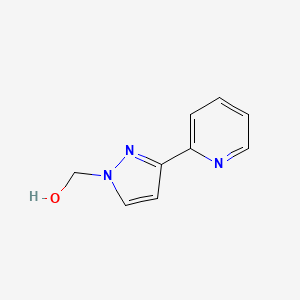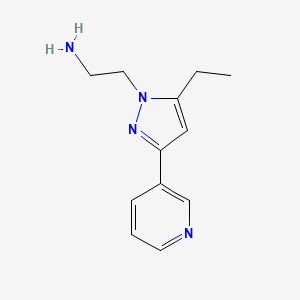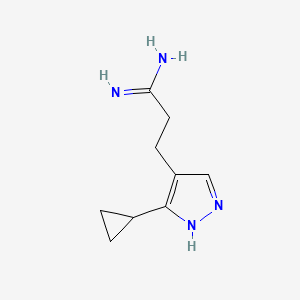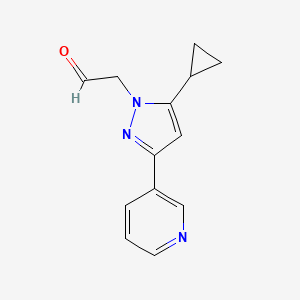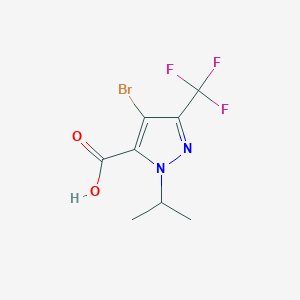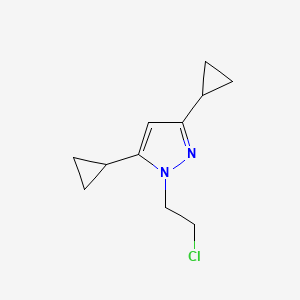
1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole
Übersicht
Beschreibung
The compound “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used in various fields such as pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” are not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis
The molecular structure of a pyrazole derivative would include a five-membered ring with two nitrogen atoms. The specific placements of the chloroethyl and dicyclopropyl groups would depend on the exact synthesis process .Chemical Reactions Analysis
Pyrazoles can undergo various reactions, including N-alkylation, N-acylation, and reactions at the 3-position of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” would depend on its exact molecular structure. Generally, pyrazoles are crystalline solids that are slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole: may be used in environmental monitoring as a simulant for more toxic compounds. For instance, similar structures are used to simulate 2-Chloroethyl Ethyl Sulfide (2-CEES) in the development of gas sensors . These sensors are crucial for detecting harmful gases, ensuring environmental protection and public health.
Chemical Warfare Agent Research
Due to its structural similarity to hazardous agents, this compound could be instrumental in research on chemical warfare agents. It can act as a less toxic stand-in for substances like dichlorodiethyl sulfide , allowing for safer laboratory handling while studying detection and decontamination methods .
Development of Sensing Materials
The compound’s unique structure might be beneficial in creating sensing materials for MEMS (Micro-Electro-Mechanical Systems) gas sensors. These sensors require materials that can provide high sensitivity and selectivity for specific gases, and the pyrazole derivative could contribute to this field .
Material Science
In material science, the compound could be explored for its properties when integrated into composite materials. Similar compounds have been studied for their effects on human erythrocytes, which could lead to applications in biocompatible materials .
Wirkmechanismus
Target of action
Compounds similar to “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” often target DNA in cells. They can bind to DNA and interfere with its function, which can lead to cell death .
Mode of action
These compounds typically work as alkylating agents. They can form covalent bonds with DNA, leading to DNA damage and preventing the DNA from being correctly copied or read, which can result in cell death .
Biochemical pathways
Alkylating agents generally disrupt dna replication and transcription, affecting multiple biochemical pathways within the cell .
Pharmacokinetics
Similar compounds are often metabolized in the liver and excreted through the kidneys .
Result of action
The result of the action of “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” would likely be cell death, given its potential to cause DNA damage. This could make it useful as a chemotherapy agent .
Action environment
The action of “1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole” could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect its stability, efficacy, and the rate at which it is metabolized and excreted .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3,5-dicyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMKCVGQIIOCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCl)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



